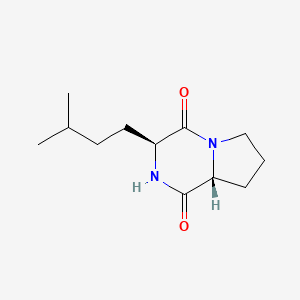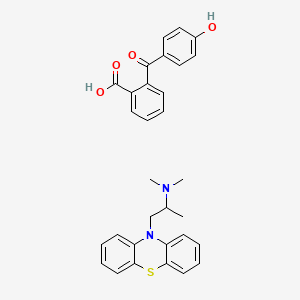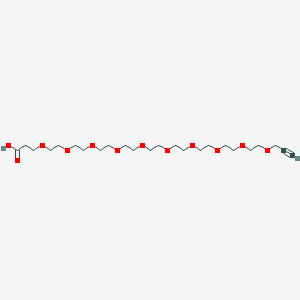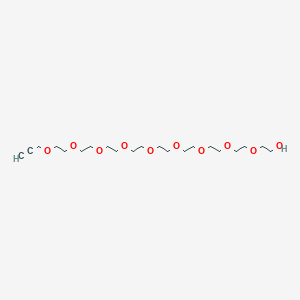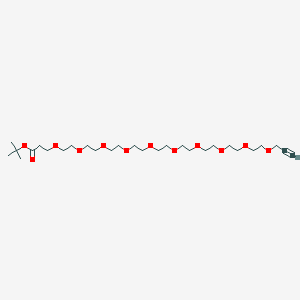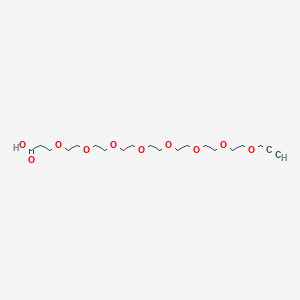
Propargyl-PEG8-acid
描述
Propargyl-PEG8-acid is a polyethylene glycol derivative containing a propargyl group with a terminal carboxylic acid. The compound is known for its high solubility in aqueous media due to the hydrophilic polyethylene glycol spacer.
作用机制
Target of Action
Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The primary targets of this compound are primary amine groups . These groups are found in various biomolecules, making them a broad target for this compound.
Mode of Action
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . Additionally, the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of stable amide bonds and triazole linkages . These reactions can lead to the modification of biomolecules, potentially affecting their function and interaction with other molecules.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is the formation of stable amide bonds and triazole linkages . This can lead to the modification of biomolecules, potentially altering their function and interaction with other molecules. In the context of antibody-drug conjugates (ADCs), these modifications can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper catalysts is necessary for the azide-alkyne Click Chemistry reaction . Additionally, the presence of primary amine groups and suitable activators is required for the formation of amide bonds . The pH and temperature of the environment may also affect the efficiency of these reactions.
生化分析
Biochemical Properties
Propargyl-PEG8-acid interacts with various enzymes, proteins, and other biomolecules. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction forms a stable triazole linkage .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. The ADCs synthesized using this compound can be used in bacterial infections caused by Gram-negative bacteria . This indicates that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The Alkyne group in this compound can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Propargyl-PEG8-acid typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The resulting product is then purified using column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process may include additional steps like crystallization and high-performance liquid chromatography to achieve the desired purity levels .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the propargyl group can be replaced by other nucleophiles.
Cycloaddition Reactions: The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition to form triazole linkages.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Copper Catalysts: Used in cycloaddition reactions.
Bases: Such as potassium carbonate for substitution reactions.
Solvents: Tetrahydrofuran and dimethyl sulfoxide are commonly used.
Major Products:
Triazole Derivatives: Formed from cycloaddition reactions.
Substituted Propargyl Compounds: Resulting from nucleophilic substitution.
科学研究应用
Propargyl-PEG8-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.
Industry: Applied in the production of functionalized materials and surface coatings.
相似化合物的比较
Propargyl-PEG1-acid: A shorter polyethylene glycol chain with similar reactivity.
Propargyl-PEG4-acid: Intermediate chain length with comparable properties.
Propargyl-PEG12-acid: Longer chain length offering increased solubility and flexibility.
Uniqueness: Propargyl-PEG8-acid stands out due to its optimal chain length, providing a balance between solubility and reactivity. Its eight-unit polyethylene glycol spacer offers sufficient hydrophilicity while maintaining the reactivity of the propargyl group, making it versatile for various applications .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQUQXNQKWZDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


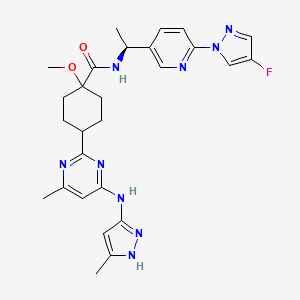
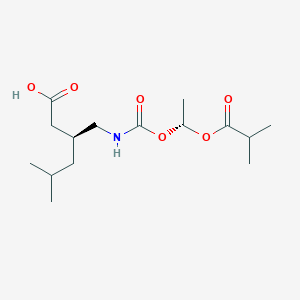
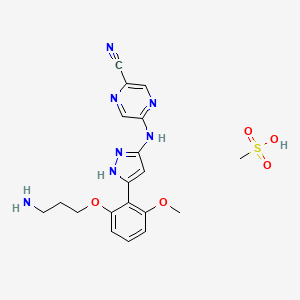
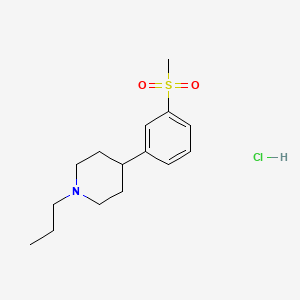
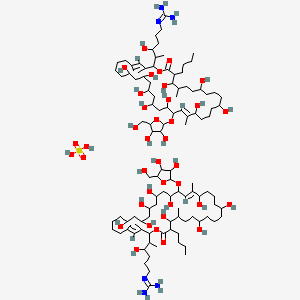

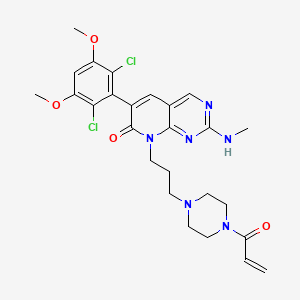
![(2S)-1-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B610205.png)
